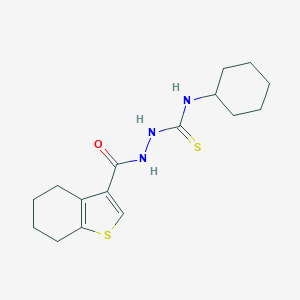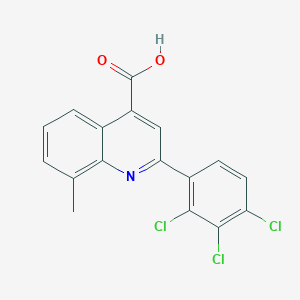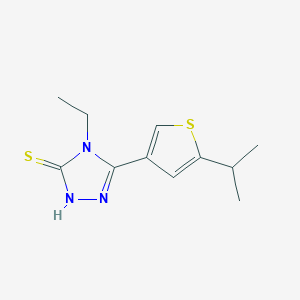
5-(4-Bromophenoxymethyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Bromophenoxymethyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C12H9BrO3 and a molecular weight of 281.1g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “5-(4-Bromophenoxymethyl)furan-2-carbaldehyde” is 1S/C12H9BrO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2 .Physical And Chemical Properties Analysis
“5-(4-Bromophenoxymethyl)furan-2-carbaldehyde” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-(4-Bromophenoxymethyl)furan-2-carbaldehyde: is a versatile compound in organic synthesis. It serves as a precursor for synthesizing various 5-substituted 2-furaldehydes . These derivatives are crucial intermediates in the preparation of anilines through a novel one-pot, two-step amination/Diels-Alder procedure . This process is significant for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.
Pharmaceutical Research
In the pharmaceutical sector, this compound is explored for its potential in drug design and development. Its structure is conducive to modifications that can lead to new molecules with therapeutic properties . The bromophenoxymethyl group in particular offers a reactive site for further functionalization, which is a valuable trait in medicinal chemistry for the synthesis of targeted drug molecules.
Material Science
The application of 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde in material science includes the development of novel polymeric materials . Its furan moiety can be polymerized or copolymerized to create materials with desirable thermal and mechanical properties. This is particularly relevant in the context of sustainable materials, where furan derivatives derived from biomass are gaining attention.
Chemical Synthesis
This compound is also employed in chemical synthesis as a building block for various chemical reactions . Its aldehyde group can undergo different chemical transformations, making it a valuable compound for synthesizing a wide range of chemical products, including dyes and other fine chemicals.
Agriculture
In agriculture, 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde could be used in the synthesis of agrochemicals . The furan ring is a common motif in natural products, and its derivatives are often investigated for their biological activities, including herbicidal, fungicidal, and insecticidal properties.
Environmental Science
The compound’s potential applications in environmental science are linked to its role in the synthesis of environmentally benign chemicals . As the industry moves towards greener alternatives, compounds like 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde that can be derived from renewable resources are pivotal in developing sustainable chemical processes.
Biochemistry
In biochemistry, the compound finds use in isotope labeling studies due to its ability to be labeled with isotopes such as deuterium . This is crucial for tracking the fate of molecules in biological systems and understanding metabolic pathways.
Antibacterial Research
Lastly, the furan nucleus present in 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde is of particular interest in the search for new antibacterial agents . Furan derivatives have shown efficacy against a range of bacterial strains, and the modification of this compound could lead to the development of novel antibacterial drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(4-bromophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXOMAISDKZWBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenoxymethyl)furan-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455505.png)
![5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455507.png)
![(2E)-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455508.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455510.png)
![2-(3-furylmethylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455511.png)




![methyl 5-[4-(dimethylamino)phenyl]-2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455518.png)
![(13E)-16-acetyl-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B455519.png)
![3-[(4-bromophenoxy)methyl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B455522.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455524.png)
![2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455527.png)